molecular formula C8H6Br2O2 B1348097 3,5-Dibromo-2-methoxybenzaldehyde CAS No. 61657-65-6

3,5-Dibromo-2-methoxybenzaldehyde

Cat. No.: B1348097
CAS No.: 61657-65-6
M. Wt: 293.94 g/mol
InChI Key: NJFNLMDSRHQQNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Aryl Halides and Aldehydes in Organic Transformations

Aryl halides and aldehydes are fundamental functional groups that play a pivotal role in a wide array of organic transformations. Aryl halides, compounds where a halogen atom is directly attached to an aromatic ring, are key substrates in a multitude of cross-coupling reactions. researchgate.netnih.govacs.org These reactions, often catalyzed by transition metals like palladium or nickel, enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.netnih.govacs.org The ability to precisely introduce various substituents onto an aromatic core through these coupling reactions is a cornerstone of modern synthetic chemistry. researchgate.netnih.govacs.org

Aldehydes, on the other hand, are highly versatile functional groups characterized by a carbonyl group (C=O) bonded to a hydrogen atom and an R group. They are susceptible to nucleophilic attack at the carbonyl carbon and can undergo a wide range of reactions, including oxidations, reductions, and condensations. The aldehyde functional group can also influence the reactivity of other parts of the molecule. For instance, the presence of an aldehyde group can enhance the rate of oxidative addition in nickel-catalyzed Suzuki-Miyaura reactions involving aryl halides. rsc.orgrsc.org This is attributed to the favorable coordination of the aldehyde's carbonyl group to the nickel catalyst. rsc.orgrsc.org

The Role of Bromine and Methoxy (B1213986) Substituents in Directing Chemical Reactivity

The nature and position of substituents on a benzene (B151609) ring profoundly influence its reactivity in electrophilic aromatic substitution reactions. Bromine, a halogen, is generally considered a deactivating group, meaning it slows down the rate of electrophilic aromatic substitution compared to unsubstituted benzene. chegg.commasterorganicchemistry.com This deactivating effect is due to its electron-withdrawing inductive effect. libretexts.org However, due to the presence of lone pairs of electrons, bromine is an ortho, para-directing group, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself on the aromatic ring. quizlet.com

In contrast, the methoxy group (-OCH3) is a strongly activating group. chegg.com The oxygen atom's lone pairs can be delocalized into the benzene ring through resonance, increasing the electron density of the ring and making it more susceptible to electrophilic attack. libretexts.orgquizlet.com This activating effect is more significant than its electron-withdrawing inductive effect. makingmolecules.com Like bromine, the methoxy group is also an ortho, para-director. quizlet.com When both a deactivating and an activating group are present on the same benzene ring, the activating group generally controls the position of further substitution. makingmolecules.com

Overview of 3,5-Dibromo-2-methoxybenzaldehyde as a Versatile Synthetic Intermediate

This compound is a substituted benzaldehyde (B42025) with the chemical formula C8H6Br2O2. uni.lu It possesses a unique combination of functional groups: an aldehyde, two bromine atoms, and a methoxy group. This arrangement of substituents makes it a highly versatile intermediate in organic synthesis. The aldehyde group provides a reactive site for a variety of transformations, while the bromine atoms can participate in cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The methoxy group, being a strong activating and ortho, para-directing group, influences the electronic properties of the aromatic ring and can direct further substitutions.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. Benzopyrans and quinazolines are two prominent classes of heterocyclic compounds with a wide range of biological activities. psu.edunih.gov

Benzopyrans , also known as chromenes, are bicyclic compounds consisting of a benzene ring fused to a pyran ring. psu.edu They are found in many natural products and have been shown to possess various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. psu.edunih.gov The synthesis of benzopyran derivatives often involves the reaction of a substituted phenol (B47542) with a suitable three-carbon component. psu.edu

Quinazolines are another class of nitrogen-containing heterocyclic compounds composed of a benzene ring fused to a pyrimidine (B1678525) ring. nih.gov Quinazoline (B50416) derivatives have been extensively studied and have demonstrated a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. nih.govnih.gov The synthesis of quinazolines often involves the cyclization of appropriately substituted anthranilic acid derivatives or related compounds. nih.govgoogle.com

This compound serves as a valuable precursor in the synthesis of these and other complex heterocyclic systems. The aldehyde functionality can be utilized for ring closure reactions, while the bromine atoms can be functionalized through cross-coupling reactions to build more complex molecular architectures. For instance, substituted benzaldehydes are key starting materials in the synthesis of various quinazoline derivatives. nih.gov

Chemical Profile of this compound

PropertyValue
Molecular Formula C8H6Br2O2 uni.lu
Molecular Weight 293.94 g/mol
CAS Number 61657-65-6 epa.gov
Appearance Solid
SMILES COC1=C(C=C(C=C1Br)Br)C=O uni.lu
InChI InChI=1S/C8H6Br2O2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-4H,1H3 uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFNLMDSRHQQNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363469
Record name 3,5-Dibromo-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61657-65-6
Record name 3,5-Dibromo-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Reaction Design for 3,5 Dibromo 2 Methoxybenzaldehyde

Established Synthetic Routes and Reaction Conditions

The preparation of 3,5-Dibromo-2-methoxybenzaldehyde can be achieved by two main retrosynthetic approaches: either by brominating a pre-existing substituted benzaldehyde (B42025) or by introducing the aldehyde group onto a dibrominated methoxybenzene precursor.

Bromination Strategies for Substituted Benzaldehydes

The direct introduction of bromine onto the aromatic ring of 2-methoxybenzaldehyde (B41997) (o-anisaldehyde) is a primary strategy. The methoxy (B1213986) group is an activating, ortho-, para-directing group, while the aldehyde is a deactivating, meta-directing group. This interplay of directing effects necessitates careful selection of brominating agents and reaction conditions to achieve the desired 3,5-disubstitution pattern.

Direct bromination of aromatic compounds using molecular bromine (Br₂) is a classical and widely used method. However, controlling the regioselectivity can be challenging, often leading to a mixture of products. For instance, the bromination of 3-methoxybenzaldehyde has been shown to yield a monobrominated product in 83% yield and a dibrominated product in only 10% yield, highlighting the difficulty in achieving specific substitution patterns researchgate.net.

In a related study, the bromination of o-anisaldehyde with N,N'-dibromo-N,N'-1,2-ethylene bis(4-methyl benzene (B151609) sulfonamide) resulted in the formation of 5-bromo-o-anisaldehyde, demonstrating para-direction relative to the methoxy group asianpubs.org. The use of stronger oxidizing conditions, such as Oxone® in the presence of sodium bromide, can lead to complex reaction pathways including bromodecarbonylation, where the aldehyde group is lost, and further ring bromination, which is not a direct route to the desired product mdma.ch.

Due to the potential for multiple bromination sites and side reactions, direct bromination of 2-methoxybenzaldehyde to cleanly obtain the 3,5-dibromo isomer is often not the preferred method.

Starting MaterialBrominating AgentSolventKey ConditionsProduct(s)YieldReference
o-AnisaldehydeN,N'-dibromo-N,N'-1,2-ethylene bis(4-methyl benzene sulfonamide)Diethyl etherIce water bath, then room temp. for 25 min5-Bromo-o-anisaldehyde70% asianpubs.org
p-AnisaldehydeOxone®, Sodium BromideAqueous MethanolRoom temperature3-Bromo-p-anisaldehyde, Methyl 3-bromo-p-anisate, 2,4-Dibromoanisole39%, 5%, 38% mdma.ch

N-Bromosuccinimide (NBS) is a versatile and often milder alternative to molecular bromine for aromatic bromination, particularly for electron-rich substrates nih.govwikipedia.org. The regioselectivity of NBS bromination can be significantly influenced by the solvent and the presence of catalysts. For example, using dimethylformamide (DMF) as a solvent often promotes para-bromination wikipedia.org.

The bromination of 3-methoxybenzaldehyde with NBS has been shown to be highly regioselective, affording exclusively 2-bromo-5-methoxybenzaldehyde in 81% yield, demonstrating the powerful directing effect of the substituents nih.gov. While a specific procedure for the direct dibromination of 2-methoxybenzaldehyde to the 3,5-dibromo product using NBS is not readily found in the literature, this method is commonly employed for the bromination of activated aromatic rings and could potentially be optimized for this transformation. The challenge lies in controlling the reaction to introduce two bromine atoms at the specific 3 and 5 positions.

Starting MaterialBrominating AgentSolventKey ConditionsProductYieldReference
3-MethoxybenzaldehydeNBSAcetonitrile0 °C, 8 h2-Bromo-5-methoxybenzaldehyde81% nih.gov
AcetanilideNBS, cat. HClAcetonitrileRoom temperature4'-Bromoacetanilide88% youtube.com

Formylation Reactions for Introducing the Aldehyde Moiety

An alternative and often more controlled approach to this compound involves the introduction of the aldehyde group onto a pre-functionalized aromatic ring, specifically 1,3-dibromo-2-methoxybenzene (also known as 2,6-dibromoanisole). This strategy circumvents the regioselectivity issues associated with the direct bromination of an already substituted benzaldehyde.

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds chemistrysteps.comorganic-chemistry.orgijpcbs.comiaamonline.orgwikipedia.org. The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) chemistrysteps.comijpcbs.com. This electrophilic reagent then attacks the activated aromatic ring.

Given that 2,6-dibromoanisole possesses an electron-donating methoxy group, it is a suitable substrate for the Vilsmeier-Haack reaction. The methoxy group would activate the para position (C4) for electrophilic substitution, leading to the desired this compound. This method offers a high degree of regiocontrol, as the position of formylation is directed by the powerful activating effect of the methoxy group.

Starting MaterialReagentsKey ConditionsProduct
Electron-rich areneDMF, POCl₃Typically mild conditionsAryl aldehyde

Metal-halogen exchange, most commonly lithium-halogen exchange, followed by quenching with a formylating agent is another highly effective strategy for the regioselective synthesis of aromatic aldehydes. This method is particularly useful when directed ortho-metalation is not feasible or when the starting material is a readily available halo-aromatic compound.

In the context of synthesizing this compound, the starting material would again be 2,6-dibromoanisole. Treatment of 2,6-dibromoanisole with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures would selectively replace one of the bromine atoms with lithium. The position of this exchange would be directed by the methoxy group, favoring the ortho position (C6). Subsequent addition of a formylating agent, such as N,N-dimethylformamide (DMF), would then introduce the aldehyde group at this position, yielding the target molecule after workup. This method has been successfully applied to the synthesis of various substituted pyridines, where a bromo-substituted precursor is lithiated and then formylated with DMF arkat-usa.org.

Starting MaterialReagentsKey ConditionsProduct
2-Bromo-4-methoxypyridine1. LTMP 2. DMFLow temperature2-Bromo-4-methoxy-3-pyridinecarboxaldehyde
Aryl Halide1. Organolithium reagent 2. DMFAnhydrous conditions, low temperatureAryl Aldehyde

Etherification of Hydroxybenzaldehydes to Methoxybenzaldehydes (e.g., with Methyl Iodide and Potassium Carbonate)

The Williamson ether synthesis is a widely employed and effective method for the preparation of ethers, including the methylation of phenolic hydroxyl groups to form methoxy derivatives. In the context of synthesizing this compound, the precursor would be 3,5-dibromo-2-hydroxybenzaldehyde. The reaction involves the deprotonation of the hydroxyl group by a base to form a phenoxide, which then acts as a nucleophile, attacking an alkyl halide, in this case, methyl iodide.

A common and effective base for this transformation is potassium carbonate (K₂CO₃). The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, which facilitates the dissolution of the reactants and promotes the nucleophilic substitution reaction.

Detailed Research Findings:

A study on the synthesis of a structurally similar compound, 5-bromo-2,3-dimethoxybenzaldehyde, provides a well-documented procedure for the methylation of a substituted hydroxybenzaldehyde using methyl iodide and potassium carbonate. In this synthesis, 5-bromo-2-hydroxy-3-methoxybenzaldehyde was treated with methyl iodide in the presence of potassium carbonate in dry DMF. The reaction proceeded smoothly at room temperature over a period of 4 hours, affording the desired methylated product in a high yield of 98%.

The general reaction can be represented as follows:

Figure 1: General reaction scheme for the etherification of a substituted hydroxybenzaldehyde using methyl iodide and potassium carbonate.

The choice of solvent can influence the reaction rate and conditions. While DMF allows the reaction to proceed efficiently at room temperature, using acetone as a solvent may necessitate heating under reflux for an extended period, potentially over 24 hours, to achieve a comparable conversion. organic-chemistry.org

Interactive Data Table: Reaction Parameters for Etherification

ParameterCondition 1Condition 2
Starting Material 3,5-Dibromo-2-hydroxybenzaldehyde3,5-Dibromo-2-hydroxybenzaldehyde
Reagents Methyl Iodide, Potassium CarbonateMethyl Iodide, Potassium Carbonate
Solvent Dimethylformamide (DMF)Acetone
Temperature Room TemperatureReflux
Reaction Time ~4 hours>24 hours
Reported Yield High (based on analogous reactions)Variable

Emerging and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. mdpi.com Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. mdpi.com

While specific microwave-assisted protocols for the synthesis of this compound are not extensively documented, the application of this technology to related transformations is well-established. Microwave heating has been successfully employed in a variety of reactions involving benzaldehyde derivatives, including condensations and the synthesis of heterocyclic compounds. umass.edupatsnap.com The principles of microwave-assisted synthesis suggest that the etherification of 3,5-dibromo-2-hydroxybenzaldehyde could be significantly expedited under microwave irradiation, potentially reducing the reaction time from hours to minutes.

Interactive Data Table: Comparison of Conventional vs. Microwave-Assisted Synthesis

FeatureConventional HeatingMicrowave-Assisted Synthesis
Heating Mechanism Conduction and convectionDirect dielectric heating
Heating Rate Slow and non-uniformRapid and uniform
Reaction Time Hours to daysSeconds to minutes
Energy Consumption HighLow
Yields Often lowerOften higher
Side Reactions More prevalentOften minimized

Solvent-Free Reaction Environments and Mechanochemistry

The elimination of volatile organic solvents is a key objective of green chemistry. Solvent-free reactions, also known as solid-state reactions, can lead to reduced waste, lower costs, and simplified purification procedures. Mechanochemistry, the use of mechanical force (e.g., grinding or milling) to induce chemical reactions, is a prominent solvent-free technique.

While a specific mechanochemical synthesis of this compound has not been reported, the principles of mechanochemistry suggest its potential applicability to the etherification step, particularly in a solid-state reaction between 3,5-dibromo-2-hydroxybenzaldehyde, potassium carbonate, and a suitable methylating agent.

Catalytic Strategies Utilizing Lewis Acids (e.g., Cerium(III) Chloride)

Lewis acids are electron-pair acceptors that can catalyze a wide range of organic transformations by activating electrophiles or coordinating to functional groups. The carbonyl group of benzaldehydes can act as a Lewis base, interacting with Lewis acids. whiterose.ac.uk This interaction can enhance the electrophilicity of the carbonyl carbon, facilitating various nucleophilic addition reactions.

In the context of synthesizing substituted benzaldehydes, Lewis acids can play a role in various steps. For instance, in Friedel-Crafts acylation reactions to introduce an acyl group that can be subsequently reduced to an aldehyde, a Lewis acid like aluminum chloride is essential. whiterose.ac.uk

While not directly involved in the etherification of a pre-existing hydroxybenzaldehyde, Lewis acids like cerium(III) chloride could potentially be employed in alternative synthetic strategies. For example, they could be used to promote reactions that form the benzaldehyde ring system with the desired substitution pattern. The use of Lewis acids in promoting O-methylation of phenols has also been explored, offering an alternative to traditional base-mediated methods. Catalysts exhibiting Brønsted acidity tend to favor O-alkylation of phenols. conicet.gov.ar

Synthesis of Related Dibromobenzaldehydes for Comparative Analysis

3,5-Dibromobenzaldehyde

The synthesis of 3,5-dibromobenzaldehyde provides a valuable point of comparison for understanding the synthetic strategies for dibrominated aromatic aldehydes. A plausible synthetic route to 3,5-dibromobenzaldehyde involves the bromination of a suitable precursor followed by oxidation.

A common strategy for introducing substituents at the 3 and 5 positions of a toluene derivative involves starting with p-toluidine (4-methylaniline). The amino group is a strong activating group and directs electrophilic substitution to the ortho positions. Bromination of p-toluidine would yield 2,6-dibromo-4-methylaniline. The amino group can then be removed via diazotization followed by reduction (e.g., with hypophosphorous acid), leading to 3,5-dibromotoluene. chemicalbook.com

The final step would be the oxidation of the methyl group of 3,5-dibromotoluene to an aldehyde. This can be achieved using various oxidizing agents, such as chromium trioxide or potassium permanganate under controlled conditions.

Alternatively, direct bromination of benzaldehyde can be considered. The aldehyde group is a meta-directing deactivator. study.com Therefore, the first bromination would occur at the meta-position to yield 3-bromobenzaldehyde. A second bromination would also be directed to a meta-position relative to the aldehyde group, which would be the 5-position, to give 3,5-dibromobenzaldehyde. This electrophilic substitution reaction is typically carried out in the presence of a Lewis acid catalyst such as ferric bromide. study.com

Interactive Data Table: Synthetic Routes to 3,5-Dibromobenzaldehyde

RouteStarting MaterialKey Steps
A p-Toluidine1. Bromination2. Diazotization and deamination3. Oxidation of the methyl group
B Benzaldehyde1. Electrophilic bromination (meta-directing)

3,5-Dibromo-2-hydroxybenzaldehyde

3,5-Dibromo-2-hydroxybenzaldehyde is a significant derivative of salicylaldehyde, utilized in a variety of research areas including organic synthesis and drug design. researchgate.net Its synthesis can be accomplished through the formylation of the corresponding brominated phenol (B47542). One established method involves the reflux of 2-bromophenol with anhydrous magnesium dichloride, solid paraformaldehyde, and triethylamine in a dry tetrahydrofuran solvent. nih.gov

The molecular structure of this compound is nearly planar and features a notable intramolecular hydrogen bond between the hydroxyl group and the aldehyde's oxygen atom. nih.gov The crystal structure is characterized by a layered packing arrangement stabilized by weak π–π stacking interactions. researchgate.net

Table 1: Crystal Data for 3,5-Dibromo-2-hydroxybenzaldehyde researchgate.net

ParameterValue
Molecular FormulaC₇H₄Br₂O₂
Molecular Weight279.92
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)16.474 (8)
b (Å)14.025 (10)
c (Å)7.531 (7)
β (°)103.212 (2)
Volume (ų)1694 (2)
Z8

3,5-Dibromo-4-hydroxybenzaldehyde

The synthesis of 3,5-dibromo-4-hydroxybenzaldehyde can be achieved through the direct bromination of 4-hydroxybenzaldehyde. In a typical procedure, 4-hydroxybenzaldehyde is dissolved in methanol and cooled. Bromine is then added portion-wise while maintaining a low temperature. mdma.ch After the addition is complete, the reaction is stirred at room temperature. The product can then be isolated by removing a portion of the solvent and adding water to precipitate the solid, which is then collected by filtration. mdma.ch An alternative approach involves the bromination of p-cresol to a tetrabromide intermediate, which is subsequently hydrolyzed with hydrochloric acid to yield the desired product. mdma.ch

Table 2: Synthesis of 3,5-Dibromo-4-hydroxybenzaldehyde from 4-Hydroxybenzaldehyde mdma.ch

ReactantReagentSolventKey Conditions
4-HydroxybenzaldehydeBromineMethanolTemperature kept below 20°C during bromine addition
Stirred for 1 hour at room temperature post-addition
Product precipitated with water

3,5-Dibromo-2-aminobenzaldehyde and its Preparation

2-Amino-3,5-dibromobenzaldehyde (B195418) is a widely used pharmaceutical intermediate, notably in the synthesis of Ambroxol hydrochloride. patsnap.comgoogle.com Several synthetic routes have been developed for its preparation.

One common method begins with o-nitrobenzaldehyde. This starting material is subjected to reduction using an iron powder and glacial acetic acid system, which may be catalyzed by a few drops of concentrated hydrochloric acid. patsnap.comgoogle.com The resulting o-aminobenzaldehyde mixture is not isolated but is cooled and then directly treated with bromine to yield 2-amino-3,5-dibromobenzaldehyde. patsnap.comgoogle.com This one-pot procedure simplifies the process and can achieve high yields and purity. patsnap.comgoogle.com

Another synthetic approach starts from methyl 2-aminobenzoate. google.com This process involves bromination followed by a reduction step. Specifically, methyl 2-aminobenzoate is reacted with a brominating agent to form an intermediate, which is then reduced using sodium borohydride (NaBH₄) in ethanol at a controlled low temperature to produce the final product. google.com

Table 3: Comparative Synthesis of 3,5-Dibromo-2-aminobenzaldehyde

Starting MaterialKey ReagentsKey StepsReported Yield
o-Nitrobenzaldehyde1. Iron powder, Acetic Acid, HCl (cat.)2. Bromine1. Reduction of nitro group2. Direct bromination of the intermediate mixture>90% google.com
Methyl 2-aminobenzoate1. Tribromo-N-methyl-N-N-butylimidazole2. NaBH₄, Ethanol1. Bromination2. Reduction of the ester72% google.com

5-Bromo-2-methoxybenzaldehyde

5-Bromo-2-methoxybenzaldehyde, also known as 5-Bromo-o-anisaldehyde, is a useful intermediate in organic synthesis. chemicalbook.com A documented synthesis involves the formylation of p-bromoanisole. prepchem.com The procedure is carried out by cooling a solution of p-bromoanisole in methylene chloride. Titanium tetrachloride is added dropwise, followed by the addition of 1,1-dichloromethyl methyl ether. prepchem.com The reaction is maintained at a low temperature (0°-10°C) for about 90 minutes before being quenched. The organic product is then extracted and purified to yield the final compound. prepchem.com

Table 4: Synthesis of 5-Bromo-2-methoxybenzaldehyde prepchem.com

Starting MaterialReagentsSolventReaction TimeProduct Melting Point (°C)
p-Bromoanisole1. Titanium tetrachloride2. 1,1-Dichloromethyl methyl etherMethylene Chloride90 minutes107-110

4-Bromo-2-methoxybenzaldehyde

4-Bromo-2-methoxybenzaldehyde is a versatile chemical building block, particularly in the pharmaceutical industry. nbinno.com While it can be synthesized through the formylation of m-bromoanisole, this method often results in low selectivity. google.comgoogle.com A more optimized, two-step process has been developed starting from 1,4-dibromo-2-fluorobenzene. google.comgoogle.com

Table 5: Two-Step Synthesis of 4-Bromo-2-methoxybenzaldehyde google.comgoogle.com

StepStarting MaterialReagentsProductOverall Yield
11,4-Dibromo-2-fluorobenzene1. Butyllithium or other organometallic reagent2. DMF2-Fluoro-4-bromobenzaldehyde57%
22-Fluoro-4-bromobenzaldehydeMethanol, Potassium Carbonate4-Bromo-2-methoxybenzaldehyde

Chemical Reactivity and Derivatization Strategies

Nucleophilic Substitution Reactions of Bromine Atoms

The bromine atoms on the aromatic ring of 3,5-Dibromo-2-methoxybenzaldehyde are susceptible to nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile replaces one or both bromine atoms. The rate and success of these substitutions are influenced by the nature of the nucleophile, the reaction conditions, and the electronic properties of the aromatic ring. The presence of the electron-withdrawing aldehyde group and the electron-donating methoxy (B1213986) group can influence the regioselectivity of these reactions.

While direct nucleophilic substitution of aryl halides can be challenging, certain activated systems or the use of strong nucleophiles can facilitate the displacement of the bromide ions. ksu.edu.sa For instance, reactions with alkoxides or amines under specific conditions can lead to the formation of new ether or amine derivatives, respectively. The feasibility of such reactions often depends on the activation of the aromatic ring, which in this case is influenced by both the aldehyde and methoxy groups.

Reactions Involving the Aldehyde Functional Group

The aldehyde group is a versatile functional handle that participates in a wide variety of chemical transformations, enabling the extension of the carbon skeleton and the introduction of new functionalities.

The aldehyde group of this compound readily undergoes condensation reactions. A prominent example is the Claisen-Schmidt condensation, a type of crossed aldol condensation, with acetophenones to form chalcones. wpmucdn.comuomustansiriyah.edu.iq Chalcones, characterized by an α,β-unsaturated ketone core, are synthesized by reacting an aromatic aldehyde with a ketone in the presence of a base, such as sodium hydroxide. uomustansiriyah.edu.iqrsc.org

For example, the reaction of this compound with an appropriately substituted acetophenone would yield a chalcone (B49325) derivative with the dibromo-methoxyphenyl moiety. The general mechanism involves the deprotonation of the α-carbon of the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. wpmucdn.com Subsequent dehydration leads to the formation of the characteristic α,β-unsaturated system of the chalcone. These reactions are often carried out in solvents like ethanol. uomustansiriyah.edu.iqnih.gov

The aldehyde functional group can be easily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid can convert the aldehyde group of this compound into the corresponding 3,5-dibromo-2-methoxybenzoic acid. This transformation is a fundamental step in organic synthesis, allowing for the introduction of a carboxylic acid group for further derivatization, such as esterification or amidation.

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol, 3,5-dibromo-2-methoxybenzyl alcohol. This is typically achieved using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reduction provides access to a new set of derivatives based on the benzyl alcohol scaffold.

The carbonyl group of the aldehyde reacts with hydroxylamine to form an oxime and with hydrazines to form hydrazones. khanacademy.org These reactions are classic examples of condensation with amine derivatives and are often catalyzed by acid. nih.gov The formation of hydrazones is a versatile reaction for linking molecules. nih.gov For instance, the reaction of 3,5-dibromo-2-hydroxybenzaldehyde with 2-methoxybenzohydrazide in methanol yields the corresponding hydrazone. nih.gov These reactions are generally efficient and proceed by the nucleophilic attack of the nitrogen atom of the hydroxylamine or hydrazine on the carbonyl carbon, followed by dehydration. nih.gov The resulting oximes and hydrazones can be stable compounds or can serve as intermediates for further transformations. The rate of these reactions can be significantly enhanced by catalysts. nih.govrsc.org

Directed Ortho Metalation (DoM) and Cross-Coupling Reactions

The presence of the methoxy group allows for directed ortho metalation (DoM), a powerful tool for regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This strategy, along with palladium-catalyzed cross-coupling reactions, opens up a vast landscape for creating carbon-carbon and carbon-heteroatom bonds.

The bromine atoms in this compound are ideal handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Suzuki Coupling: This reaction pairs the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgfishersci.co.uklibretexts.org This versatile reaction allows for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups at the positions of the bromine atoms. organic-chemistry.orgnih.gov The general catalytic cycle involves oxidative addition of the aryl bromide to the palladium(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Heck Coupling: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.govyoutube.com This reaction results in the formation of a new carbon-carbon bond between the aromatic ring and one of the sp² carbons of the alkene, typically with high trans selectivity. organic-chemistry.org The reaction mechanism includes the oxidative addition of the aryl bromide to the palladium catalyst, migratory insertion of the alkene, and subsequent β-hydride elimination. youtube.com

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is a highly efficient method for the synthesis of arylalkynes. The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium center, followed by reductive elimination. libretexts.org

Table of Chemical Reactions

Reaction TypeReactantsKey Reagents/CatalystsProduct Type
Aldol CondensationAcetophenoneNaOH or KOHChalcone
Oxime FormationHydroxylamine (NH₂OH)Acid catalystOxime
Hydrazone FormationHydrazine (NH₂NH₂)Acid catalystHydrazone
Suzuki CouplingBoronic acid (R-B(OH)₂)Pd catalyst, baseBiaryl or substituted arene
Heck CouplingAlkene (R-CH=CH₂)Pd catalyst, baseSubstituted alkene
Sonogashira CouplingTerminal alkyne (R-C≡CH)Pd catalyst, Cu(I) co-catalyst, baseArylalkyne

Derivatization for Spectroscopic Analysis and Chromatographic Separation

In analytical chemistry, derivatization is a common strategy to enhance the detectability and separation of analytes. For a compound like this compound, the aldehyde functional group is a prime target for derivatization. This process modifies the molecule to introduce a chromophore or fluorophore, which significantly improves its response in UV-Vis spectroscopic or fluorescence detectors used in high-performance liquid chromatography (HPLC).

The most common derivatization reaction for aldehydes and ketones is condensation with a hydrazine-based reagent. One of the most widely used reagents for this purpose is 2,4-dinitrophenylhydrazine (DNPH). The reaction involves the nucleophilic attack of the terminal nitrogen of DNPH on the carbonyl carbon of the aldehyde, followed by dehydration to form a stable 2,4-dinitrophenylhydrazone derivative.

The resulting hydrazone possesses a highly conjugated system, making it a strong chromophore that absorbs intensely in the UV-visible range (typically around 360 nm). This shift to a longer wavelength and the high molar absorptivity of the derivative allow for sensitive and selective detection by an HPLC-UV system, moving the analysis away from the often-crowded low-UV region where matrix interference can be problematic.

While specific literature detailing the derivatization of this compound is not prominent, the procedure is standard for aldehydes. The reaction is typically carried out in an acidic solution. The resulting this compound-2,4-dinitrophenylhydrazone would be a brightly colored, solid compound, amenable to extraction and subsequent analysis. This derivatization not only enhances detection sensitivity but also improves chromatographic resolution and retention on reverse-phase HPLC columns due to the increased hydrophobicity of the derivative.

The table below outlines the details of a standard derivatization procedure for this compound using DNPH.

ParameterDescription
Analyte This compound
Derivatizing Agent 2,4-Dinitrophenylhydrazine (DNPH)
Reaction Type Condensation / Dehydration
Product This compound-2,4-dinitrophenylhydrazone
Catalyst Acid (e.g., Sulfuric Acid or Phosphoric Acid)
Analytical Technique HPLC with UV-Vis Detection
Detection Wavelength Approx. 360 nm

This table illustrates a standard and widely applicable derivatization strategy for the analytical determination of aldehydes like this compound.

Spectroscopic and Crystallographic Characterization of 3,5 Dibromo 2 Methoxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool used to determine the structure of organic compounds. For 3,5-Dibromo-2-methoxybenzaldehyde, both proton (¹H) and carbon-13 (¹³C) NMR studies, along with two-dimensional techniques, provide detailed structural information.

Proton NMR (¹H NMR) Analysis

Proton NMR spectroscopy of this compound reveals distinct signals corresponding to the protons in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the methoxy (B1213986) group (-OCH₃) protons typically appear as a singlet. The aromatic protons show signals in the downfield region, with their multiplicity and coupling constants providing information about their relative positions on the benzene (B151609) ring.

For the related compound, 2-methoxybenzaldehyde (B41997), the ¹H NMR spectrum in CDCl₃ shows a singlet for the methoxy protons and a series of multiplets for the aromatic protons. nist.gov The aldehyde proton appears as a singlet at a characteristic downfield shift. rsc.org

A comparative look at similar structures, such as 5-bromo-2-methoxybenzaldehyde, shows the influence of the bromine substituent on the chemical shifts of the aromatic protons. nih.gov

Table 1: ¹H NMR Data for Benzaldehyde (B42025) Derivatives

Compound Solvent Chemical Shift (δ) in ppm
2-methoxybenzaldehyde DMSO-d₆ 3.01 (s, 3H), 6.17 (t, J=7.4 Hz, 1H), 7.13-7.53 (m, 3H), 9.80 (s, 1H) rsc.org
3-methoxybenzaldehyde DMSO-d₆ 3.82 (s, 3H), 7.25-7.30 (m, 1H), 7.41 (s, 1H), 7.51 (d, J=6.2 Hz, 2H), 9.98 (s, 1H) rsc.org
4-methoxybenzaldehyde CDCl₃ 3.86 (s, 3H), 6.95 (d, J=8.0 Hz, 2H), 7.58 (d, J=8.0 Hz, 2H) rsc.org

Note: This table presents data for related methoxybenzaldehyde compounds to provide context for the analysis of this compound.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, the ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The carbon of the methoxy group will appear in the upfield region, while the aromatic and carbonyl carbons will be in the downfield region. The carbons attached to the bromine atoms will be significantly influenced by the halogen's electronegativity.

SpectraBase provides reference ¹³C NMR data for this compound, which can be used for detailed structural confirmation. spectrabase.com The predicted ¹³C NMR spectrum for the related 2-methoxybenzaldehyde in D₂O shows characteristic peaks for its carbon atoms. hmdb.ca

Table 2: ¹³C NMR Data for Benzaldehyde Derivatives

Compound Solvent Chemical Shift (δ) in ppm
2-methoxybenzaldehyde DMSO-d₆ 55.8, 112.6, 120.5, 124.1, 127.7, 136.4, 189.0 rsc.org
3-methoxybenzaldehyde DMSO-d₆ 55.4, 112.9, 121.0, 122.5, 130.3, 137.6, 159.8, 193.0 rsc.org
4-methoxybenzaldehyde CDCl₃ 55.5, 114.7, 129.1, 134.6, 162.8, 192.5 rsc.org

Note: This table presents data for related methoxybenzaldehyde compounds to provide context for the analysis of this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals and for elucidating the connectivity and spatial relationships between atoms in a molecule.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For a derivative of this compound, COSY would show correlations between the aromatic protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly attached proton and carbon atoms. This technique is crucial for assigning the signals of protonated carbons in the ¹³C NMR spectrum. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for connecting different fragments of a molecule. sdsu.eduyoutube.com For instance, a correlation between the methoxy protons and the C2 carbon of the benzene ring would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. In the context of a this compound derivative, NOESY could confirm the ortho relationship between the methoxy group and the C2 proton. researchgate.net

These 2D NMR techniques, when used in combination, provide a complete and detailed picture of the molecular structure of this compound and its derivatives. researchgate.netyoutube.com

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1680-1700 cm⁻¹. The C-O stretching of the methoxy group and the aromatic C=C stretching vibrations would also be present. The C-Br stretching vibrations would appear in the lower frequency region of the spectrum.

The IR spectrum of the related compound 3,5-dibromo-2-hydroxybenzaldehyde shows a strong carbonyl peak at 1662 cm⁻¹ and a broad hydroxyl peak around 3180 cm⁻¹. researchgate.net The NIST Chemistry WebBook provides IR spectral data for similar compounds like 2-methoxybenzaldehyde and 3,5-dibromosalicylaldehyde, which can serve as a reference. nist.govnist.gov For instance, the IR spectrum of 2-methoxybenzaldehyde shows characteristic peaks for the aldehyde and methoxy groups. nist.gov Raman spectroscopy provides complementary information, particularly for non-polar bonds. nih.gov Studies on similar molecules like 2,4,5-trimethoxybenzaldehyde (B179766) have utilized both FT-IR and FT-Raman spectroscopy for vibrational analysis. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

For this compound (C₈H₆Br₂O₂), the molecular weight is approximately 293.94 g/mol . spectrabase.com The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. A key feature would be the isotopic pattern of the molecular ion peak due to the presence of two bromine atoms, which have two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This would result in a characteristic M, M+2, and M+4 peak pattern with relative intensities of approximately 1:2:1.

Predicted mass spectrometry data for this compound indicates a monoisotopic mass of 291.87344 Da. uni.lu The fragmentation of 2-methoxybenzaldehyde under pyrolysis conditions has been studied, providing insight into the stability of different bonds within the molecule. researchgate.net The NIST WebBook also contains mass spectral data for related compounds such as 3-bromo-4-methoxybenzaldehyde (B45424) and 2-methoxybenzaldehyde. nist.govnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to show characteristic absorption bands in the UV region.

The UV-Vis spectrum of 2-methoxybenzaldehyde shows absorption maxima that are characteristic of the benzaldehyde chromophore, modified by the presence of the methoxy group. researchgate.net The substitution with bromine atoms in this compound would be expected to cause a bathochromic (red) shift in the absorption maxima compared to 2-methoxybenzaldehyde due to the electron-withdrawing nature and the mass of the bromine atoms. The NIST Chemistry WebBook provides UV/Visible spectral data for 2-methoxybenzaldehyde, which can be used as a comparative reference. nist.gov

X-ray Crystallography and Structural Elucidation

Analysis of derivatives provides critical insight into how substituent changes on the benzaldehyde ring influence the supramolecular architecture. A prominent and structurally similar derivative, 3,5-Dibromo-2-hydroxybenzaldehyde, has been studied in detail, offering a model for the crystallographic behavior of this class of compounds.

In a study on 3,5-Dibromo-2-hydroxybenzaldehyde, single crystals suitable for X-ray analysis were obtained through the slow evaporation of an ethyl acetate (B1210297) solution. researchgate.net The analysis revealed that the compound crystallizes in the monoclinic space group P2/c. researchgate.net The asymmetric unit was found to contain two crystallographically independent molecules, both of which are nearly planar. researchgate.net

Table 1: Crystal Data and Structure Refinement for 3,5-Dibromo-2-hydroxybenzaldehyde

ParameterValue
Empirical FormulaC₇H₄Br₂O₂
Formula Weight279.92
Crystal SystemMonoclinic
Space GroupP2/c
a (Å)16.474 (8)
b (Å)14.025 (10)
c (Å)7.531 (7)
β (°)103.212 (2)
Volume (ų)1694 (2)
Z8
Temperature (K)291
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.046
Data sourced from Fan et al. (2008). researchgate.net

Another related derivative, (E)-N′-(3,5-Dibromo-2-hydroxybenzylidene)-2-methoxybenzohydrazide, was synthesized from 3,5-dibromo-2-hydroxybenzaldehyde and 2-methoxybenzohydrazide. nih.govnih.gov Its crystal structure was also determined, showing a monoclinic system with space group P21/c. nih.gov The presence of two benzene rings in this larger derivative results in a dihedral angle of 3.4 (2)° between them. nih.govnih.gov

Table 2: Crystal Data and Structure Refinement for (E)-N′-(3,5-Dibromo-2-hydroxybenzylidene)-2-methoxybenzohydrazide

ParameterValue
Empirical FormulaC₁₅H₁₂Br₂N₂O₃
Formula Weight428.09
Crystal SystemMonoclinic
a (Å)10.886 (1)
b (Å)12.956 (2)
c (Å)10.965 (2)
β (°)96.476 (3)
Volume (ų)1536.6 (4)
Z4
Temperature (K)298
RadiationMo Kα
R[F² > 2σ(F²)]0.043
Data sourced from Qu et al. (2009). nih.gov

Computational Chemistry and Theoretical Studies

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery and molecular biology for understanding and predicting the interactions between a ligand, such as 3,5-Dibromo-2-methoxybenzaldehyde, and a protein's binding site. The process involves sampling a high number of possible conformations and orientations of the ligand within the protein's active site and estimating the strength of the interaction, often expressed as a binding energy or scoring function.

These simulations can provide valuable insights into the binding mode, the key amino acid residues involved in the interaction, and the types of intermolecular forces at play, such as hydrogen bonds, hydrophobic interactions, and halogen bonds. The bromine atoms on the benzaldehyde (B42025) ring, for instance, could potentially participate in halogen bonding, a type of non-covalent interaction that can contribute to the stability of a ligand-protein complex.

Despite a thorough search of available scientific literature, no specific molecular docking simulation studies for this compound have been publicly reported. While computational studies and molecular docking simulations are common for various substituted benzaldehydes and their derivatives to explore their potential as inhibitors or modulators of different protein targets, data detailing the specific ligand-protein interactions, binding affinities, or targeted proteins for this compound is not available.

Therefore, no data tables of research findings on the molecular docking of this specific compound can be provided at this time. The application of molecular docking to this compound remains a potential area for future research to elucidate its possible biological targets and mechanism of action at a molecular level.

Applications in Medicinal Chemistry and Materials Science

Role as a Key Building Block in Pharmaceutical Research

The utility of 3,5-Dibromo-2-methoxybenzaldehyde and its structural analogs as foundational molecules in pharmaceutical research is well-documented. It is considered a widely used medical intermediate, underscoring its importance in the synthesis of more complex, biologically active molecules google.com. The strategic placement of its functional groups allows for a wide range of chemical transformations, making it a valuable starting material for drug discovery and development pipelines nbinno.com.

The chemical reactivity of this compound makes it an excellent precursor for a diverse array of biologically active compounds. The aldehyde functional group can readily participate in condensation reactions, while the bromine atoms are suitable for various cross-coupling reactions, enabling the construction of complex molecular architectures. This versatility allows chemists to introduce different pharmacophores and functional groups, leading to the generation of libraries of compounds for biological screening.

Heterocyclic compounds are of paramount importance in medicinal chemistry, forming the core structure of many therapeutic agents. This compound serves as a key starting material for the synthesis of several important heterocyclic scaffolds.

Quinazolines: Quinazoline (B50416) derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities nih.gov. The synthesis of the quinazoline core often involves the reaction of an appropriately substituted benzaldehyde (B42025). For instance, novel brominated quinazoline derivatives have been synthesized using aromatic aldehydes, and these compounds have demonstrated notable cytotoxic properties nih.gov. The development of 2,3-disubstituted quinazolin-4(3H)-ones, in particular, has been a focus of research due to their analgesic and anti-inflammatory potential nih.gov.

Benzochromenes: Benzochromene moieties are another class of heterocyclic scaffolds accessible from aldehyde precursors. A series of aryl-substituted 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles have been synthesized through the reaction of aromatic aldehydes with other reagents frontiersin.org. Specifically, a derivative, 3-Amino-1-(3,5-dibromo-2-methoxyphenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, has been prepared, and the resulting benzochromene compounds were evaluated for their antiproliferative and cytotoxic effects against various cancer cell lines frontiersin.org. Libraries of benzochromenes have been synthesized using aldehydes in one-pot, three-component reactions, with several of the resulting compounds showing promising anti-proliferative activity nih.gov.

Isoquinolines: The isoquinoline nucleus is present in a large number of biologically active alkaloids and synthetic compounds thieme-connect.de. Synthetic routes to isoquinolines often employ ortho-haloarylaldehydes as starting materials organic-chemistry.org. Palladium-catalyzed reactions involving 2-bromo benzaldehyde derivatives can be used to construct the isoquinoline framework, highlighting the utility of compounds like this compound in accessing this privileged scaffold in medicinal chemistry nih.gov.

The heterocyclic scaffolds derived from this compound are integral to the development of potential new drugs. Notably, 2,3-disubstituted quinazolin-4(3H)-ones have been identified as having favorable analgesic and anti-inflammatory functions, making them attractive targets for drug development nih.gov. The ability to synthesize these and other bioactive scaffolds underscores the compound's value in the ongoing search for novel therapeutic agents.

Applications in Agrochemical and Fluorescent Probe Development

The structural features of this compound also lend themselves to applications beyond pharmaceuticals. In the field of materials science, there is significant interest in developing fluorescent probes for bioimaging and sensing applications rsc.orgnih.gov. Due to their high sensitivity and spatiotemporal resolution, small-molecule fluorescent probes are powerful tools for studying biological systems nih.gov. The development of these probes often involves designing a core structure that can be modified to recognize specific analytes or biological molecules mdpi.com. Aldehyde-containing aromatic compounds can serve as useful platforms for creating such probes, as the aldehyde group provides a reactive handle for linking to other molecular components nih.gov. While specific applications of this compound in this area are still emerging, its structure is suitable for designing novel probes for various biological targets.

Advanced Materials Synthesis (e.g., Polymers, Coatings)

The presence of two bromine atoms makes this compound a valuable monomer for the synthesis of advanced materials, particularly polymers. Dibrominated aromatic compounds are frequently used in cross-coupling polymerization reactions, such as Stille coupling, to create conjugated polymers acs.orgacs.org. These polymers often possess unique electronic and optical properties, making them suitable for applications in organic electronics, such as organic photovoltaic (OPV) devices acs.orgacs.org. The synthesis of fluorinated polymers for use as donor materials in OPV devices has been demonstrated using dibromo-monomers, showcasing a pathway through which compounds like this compound could be incorporated into functional polymers for advanced material applications acs.orgacs.org.

Investigation of Biological Activities of Derived Compounds

A significant area of research involves investigating the biological activities of the novel compounds synthesized from this compound. As mentioned, derivatives of this compound have been incorporated into various heterocyclic systems that exhibit a range of biological effects, from cytotoxicity against cancer cells to potential anti-inflammatory action. The study of these derived compounds is crucial for identifying new lead structures in drug discovery. Meroterpenoids, which are hybrid natural products, for example, have been studied for a wide spectrum of biological activities including anti-inflammatory, anti-bacterial, and anti-neoplastic effects nih.gov. Similarly, lichen-derived monoaromatic compounds have shown potent cytotoxicity and enzyme-inhibiting properties mdpi.com. The research into compounds derived from this compound contributes to this broader effort to discover new bioactive molecules.

Derived Scaffold Starting Aldehyde Derivative Biological Activity Investigated Cell Lines/Model Reference
Benzo[f]chromene3,5-dibromo-2-methoxyphenylAntiproliferative, CytotoxicVarious human cancer cell lines frontiersin.org
Dibromo-2-arylquinazolinoneVarious aromatic aldehydesCytotoxicMCF-7, A549, SKOV3 nih.gov
BenzochromeneVarious aldehydesAnti-proliferativeVero Cells nih.gov

Antioxidant Activity

Research into the antioxidant properties of compounds derived from this compound is an emerging area of interest. Benzochromene derivatives, a class of compounds that can be synthesized using this compound, are recognized for their potential antioxidant activities researchgate.net. The core structure of these derivatives provides a scaffold for further chemical modifications aimed at enhancing their ability to neutralize free radicals, which are implicated in a variety of disease processes.

Anticancer and Cytotoxic Activities

The utility of this compound as a building block for potential anticancer agents has been demonstrated in several studies.

Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines. For instance, novel benzo[f]chromene derivatives synthesized from this compound have been a focus of such research researchgate.netresearchgate.net. In one study, a newly synthesized 3-amino-1-(3,5-di-bromo-2-methoxyphenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, which incorporates the this compound moiety, was evaluated for its cytotoxic activity against three different human cancer cell lines researchgate.net. The findings from these studies suggest that the unique structural features imparted by the dibromo-methoxy-substituted phenyl ring are crucial for the observed cytotoxic effects.

Another area of investigation involves the synthesis of imines from this compound, as imines are a well-known class of compounds with a broad spectrum of biological activities, including anticancer properties academie-sciences.fracademie-sciences.fr. Furthermore, a research project in Thailand focused on the design and synthesis of new anticancer drugs utilized this compound in the development of novel compounds aimed at reducing cytotoxicity in non-cancerous cells while targeting cancer cells buu.ac.th.

Table 1: Selected Applications of this compound in the Synthesis of Bioactive Compounds

Application AreaDerivative ClassResearch Focus
Anticancer Benzo[f]chromeneEvaluation of cytotoxic activity against human cancer cell lines researchgate.net
Anticancer IminesSynthesis of potential anticancer agents academie-sciences.fracademie-sciences.fr
Anticancer VariousDesign of novel anticancer drugs with reduced cytotoxicity buu.ac.th
Antimicrobial Benzo[f]chromeneScreening for antibacterial and antifungal functionality researchgate.netresearchgate.net
Antimicrobial Imidazo[4,5-b]pyridinesSynthesis of compounds with antibacterial activity google.com

This table is based on available research and is not exhaustive.

α-Glucosidase Inhibition Mechanisms

While direct studies on the α-glucosidase inhibition mechanisms of this compound are not available, the broader class of brominated and methoxylated aromatic compounds has been explored for this therapeutic application. The structural motifs present in this compound, namely the halogen and methoxy (B1213986) substitutions on a benzene (B151609) ring, are features found in other known α-glucosidase inhibitors. This suggests that derivatives of this compound could be promising candidates for the development of new agents for managing diabetes. Further research is necessary to synthesize and evaluate such derivatives and to elucidate their specific mechanisms of action.

Antimicrobial Properties

The potential of this compound as a scaffold for the development of antimicrobial agents is an active area of research. A synthesized derivative, 3-amino-1-(3,5-di-bromo-2-methoxyphenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, has been screened for its antibacterial and antifungal functionality researchgate.netresearchgate.net. This highlights the interest in exploring how the incorporation of the 3,5-dibromo-2-methoxyphenyl group can influence the antimicrobial efficacy of larger molecules.

Furthermore, this compound has been used in the synthesis of specific inhibitors of methionyl-tRNA synthetase, an essential enzyme in bacteria, indicating a targeted approach to developing new antibacterial compounds google.com. The broad interest in benzochromenes, which can be synthesized from this aldehyde, also extends to their antimicrobial properties researchgate.net.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. For 3,5-Dibromo-2-methoxybenzaldehyde, future research will likely focus on optimizing existing synthetic routes and exploring novel, more sustainable alternatives.

One promising approach involves the use of microwave-assisted synthesis. A patented method describes the synthesis of this compound by reacting malononitrile (B47326) with piperidine (B6355638) under microwave irradiation. biosynth.com This technique offers the potential for high yields and significantly reduced reaction times, from hours to mere minutes, aligning with the principles of green chemistry. biosynth.comrsc.org

Further research into greener synthetic strategies could explore the use of alternative solvents and catalysts. For instance, the synthesis of related compounds like 2-amino-3,5-dibromobenzaldehyde (B195418) has been achieved using an iron powder/glacial acetic acid system, which simplifies the process and reduces waste. mdpi.com Investigating similar one-pot or tandem reactions for this compound could lead to more atom-economical and cost-effective production methods. The use of continuous flow chemistry also presents an opportunity to enhance safety, consistency, and scalability.

Future investigations should also focus on the development of synthetic pathways that utilize less hazardous reagents and minimize the generation of toxic byproducts, a significant challenge in the production of halogenated aromatic compounds.

Design and Synthesis of New Derivatives with Tuned Biological Properties

The true potential of this compound lies in its utility as a building block for the synthesis of novel derivatives with tailored biological activities. The aldehyde functional group provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophores.

An example of such a derivative is (E)-N'-(3,5-Dibromo-2-hydroxy-benzyl-idene)-2-methoxy-benzohydrazide, which was synthesized by reacting 3,5-dibromo-2-hydroxy-benzaldehyde with 2-methoxy-benzohydrazide. nih.gov This highlights the potential to create complex molecules with potential therapeutic applications.

Future design strategies could involve the synthesis of:

Schiff bases and hydrazones: These can be readily formed from the aldehyde group and are known to possess a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.

Chalcones and flavonoids: Condensation of this compound with various acetophenones can yield chalcone (B49325) derivatives, which are precursors to flavonoids. nih.gov Both classes of compounds are extensively studied for their antioxidant and anticancer activities. researchgate.net

Benzimidazole derivatives: The synthesis of novel benzimidazole-derived carboxamides has shown promising antiproliferative and antioxidative activities. mdpi.com Incorporating the 3,5-dibromo-2-methoxyphenyl moiety into such scaffolds could lead to the discovery of potent and selective therapeutic agents. nih.gov

The goal of this derivatization is to fine-tune the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, to enhance its efficacy and reduce potential toxicity.

Advanced Computational Modeling for Predictive Drug Discovery

Computational methods are indispensable tools in modern drug discovery, enabling the prediction of a molecule's biological activity and pharmacokinetic properties before its actual synthesis. researchgate.net For this compound and its derivatives, advanced computational modeling can significantly accelerate the drug development process.

Molecular Docking: This technique can be used to predict the binding affinity and orientation of newly designed derivatives within the active site of a biological target, such as an enzyme or a receptor. This allows for the rational design of more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to establish a mathematical relationship between the chemical structure of the derivatives and their biological activity. These models can then be used to predict the activity of yet-to-be-synthesized compounds.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed derivatives. nih.gov This helps in prioritizing compounds with favorable drug-like properties for synthesis and further testing, thereby reducing the attrition rate in the drug development pipeline.

While specific computational studies on this compound are not yet widely published, the application of these established computational techniques holds immense promise for guiding the design of novel and effective therapeutic agents based on this scaffold.

Development of Industrial-Scale Production Methods

The translation of a promising compound from the laboratory to the market necessitates the development of robust and scalable production methods. For this compound, this involves addressing the challenges associated with large-scale synthesis of halogenated aromatic compounds.

Patents for the production of the related compound, 2-amino-3,5-dibromobenzaldehyde, provide insights into potential industrial-scale processes. These methods often focus on achieving high purity and yield while ensuring the process is economically viable and environmentally acceptable. google.compatsnap.comgoogle.comgoogle.com

Key considerations for the industrial-scale production of this compound include:

Process Optimization: Scaling up a reaction requires careful optimization of parameters such as temperature, pressure, reaction time, and catalyst loading to ensure consistent product quality and yield.

Impurity Profiling: A thorough understanding of potential impurities and their formation is crucial for developing effective purification strategies and meeting regulatory requirements.

Safety and Environmental Impact: Handling of hazardous materials like bromine and the management of waste streams are critical considerations for ensuring a safe and sustainable industrial process.

Q & A

Q. What are the recommended laboratory synthesis methods for 3,5-Dibromo-2-methoxybenzaldehyde?

Answer: A common approach involves substituting benzaldehyde derivatives under controlled bromination and methoxylation conditions. For example, refluxing substituted benzaldehydes with brominating agents (e.g., Br₂ in acetic acid) followed by methoxylation using methylating agents (e.g., dimethyl sulfate) under basic conditions. Reaction optimization may require temperature control (e.g., 60–80°C) and inert atmospheres to prevent side reactions. Purification typically employs recrystallization or column chromatography .

Q. How should researchers handle and store this compound safely?

Answer:

  • Handling: Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact and inhalation of dust. Work in a fume hood with adequate ventilation .
  • Storage: Keep in airtight containers under dry conditions (e.g., desiccators) at room temperature, away from light and oxidizing agents .
  • Spill Management: Neutralize spills with inert absorbents (e.g., sand) and dispose of as hazardous waste .

Q. What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substitution patterns (e.g., bromine and methoxy groups at positions 3,5 and 2, respectively).
  • FT-IR: Identify functional groups (aldehyde C=O stretch ~1700 cm⁻¹, methoxy C-O ~1250 cm⁻¹) .
  • Mass Spectrometry (MS): Validate molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) .

Q. How can researchers assess the purity of synthesized this compound?

Answer:

  • Melting Point Analysis: Compare observed mp with literature values (e.g., 44–48°C for related dimethoxybenzaldehyde derivatives) .
  • HPLC/GC: Use reverse-phase HPLC with UV detection or GC-MS to quantify impurities .
  • Elemental Analysis: Verify C, H, Br, and O percentages against theoretical values .

Q. What are the primary applications of this compound in academic research?

Answer: It serves as a precursor for synthesizing bioactive molecules (e.g., triazole derivatives with antimicrobial activity) and ligands for metal complexes in catalysis or luminescence studies .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Answer: Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and packing arrangements. Use SHELX software for data refinement:

  • Collect high-resolution data (e.g., Mo-Kα radiation, λ = 0.71073 Å).
  • Solve structures via direct methods (SHELXS) and refine with SHELXL, ensuring R-factor convergence (<5%) .

Q. What computational methods support mechanistic studies of its reactivity?

Answer:

  • DFT Calculations: Optimize geometries (e.g., Gaussian 09) to predict reaction pathways (e.g., electrophilic substitution trends).
  • Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics .
  • Docking Studies: Evaluate interactions with biological targets (e.g., enzymes) using AutoDock .

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?

Answer:

  • Variable Temperature (VT) NMR: Detect dynamic processes (e.g., hindered rotation of substituents).
  • 2D NMR (COSY, HSQC): Assign overlapping signals via correlation spectroscopy .
  • Crystallographic Validation: Cross-reference NMR assignments with SCXRD bond distances .

Q. What strategies optimize yields in multi-step syntheses involving this compound?

Answer:

  • Catalysis: Use Lewis acids (e.g., AlCl₃) to enhance bromination efficiency .
  • Microwave-Assisted Synthesis: Reduce reaction times (e.g., 30 minutes vs. 4 hours under reflux) .
  • Workflow Automation: Employ flow chemistry for precise control of stoichiometry and temperature .

Q. How can researchers evaluate the ecological impact of this compound?

Answer:

  • Toxicity Assays: Use Daphnia magna or Vibrio fischeri models for acute toxicity screening .
  • Degradation Studies: Monitor photolytic or microbial breakdown via LC-MS to identify persistent intermediates .
  • QSAR Modeling: Predict bioaccumulation potential using logP and molecular descriptors .

Notes

  • Methodological Focus: Answers emphasize experimental design, validation, and analytical troubleshooting.
  • Advanced Topics: Includes computational modeling, crystallography, and ecological impact assessment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dibromo-2-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
3,5-Dibromo-2-methoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.